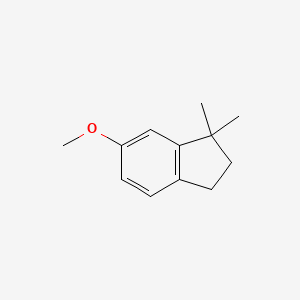

6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

5-methoxy-3,3-dimethyl-1,2-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)12/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADAVSLDWIFQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method includes the reaction of 6-methoxyindene with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the methylation reactions. The process may also include purification steps like distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydroarylation with 1,3-Dienes

6-Methoxy-1,1-dimethyl-2,3-dihydro-1H-indene derivatives can be synthesized via Bi(OTf)₃-catalyzed double hydroarylation of unactivated 1,3-dienes. For example:

-

Substrate : 1,2-Dimethoxybenzene reacts with isoprene under Bi(OTf)₃ catalysis to yield polycyclic indanes with methoxy and methyl substituents .

-

Conditions : Nitromethane solvent, 1.5 equiv diene, 5 mol% Bi(OTf)₃, room temperature .

Reductive Amination

The indene core can undergo reductive amination to introduce amine functionalities, as demonstrated in the synthesis of rasagiline precursors:

-

Substrate : 2,3-Dihydro-1H-inden-1-one oxime is reduced using Raney nickel under basic conditions to yield 2,3-dihydro-1H-inden-1-amine .

| Parameter | Value |

|---|---|

| Catalyst | Raney nickel (40–50% Ni) |

| Reaction Time | 8 hours |

| Yield | 98.6% (for analogous indane amines) |

| Purity | Confirmed via HPLC and NMR |

Acid-Catalyzed Cyclodimerization

In the presence of B(C₆F₅)₃ , cyclopropane-containing analogs undergo cyclodimerization to form polyoxygenated indanes:

-

Mechanism : B(C₆F₅)₃ coordinates to electron-deficient cyclopropane, enabling ring-opening and subsequent dimerization .

-

Outcome : Major product is trans,trans-dimer (84:16 diastereomeric ratio) .

| Condition | Detail |

|---|---|

| Catalyst | B(C₆F₅)₃ (10 mol%) |

| Solvent | Hexafluoroisopropanol (HFIP) |

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene is as an intermediate in the synthesis of pharmacologically active compounds. Notably, derivatives of this compound are involved in the preparation of anti-Parkinson medications such as rasagiline. Rasagiline is an irreversible monoamine oxidase-B inhibitor that enhances dopamine levels and provides neuroprotective effects. The synthesis of rasagiline involves the reduction of 2,3-dihydro-1H-indenes, where this compound serves as a crucial precursor .

Chemical Synthesis and Reactions

This compound is utilized in various chemical reactions due to its structural properties. It can participate in electrophilic aromatic substitutions and other transformations that yield valuable products. For instance:

- Electrophilic Activation : The compound can undergo reactions with CF3-enones under superelectrophilic conditions to form new indane derivatives. These derivatives may exhibit interesting biological activities and serve as potential leads for drug development .

- Synthesis of Chiral Compounds : The compound has been used as a building block for synthesizing chiral drugs and other biologically active molecules through asymmetric reduction processes .

Biological Activities

Research has indicated that derivatives of this compound exhibit notable biological activities:

- Antiproliferative Effects : Compounds derived from this indene structure have shown antiproliferative activities against various cancer cell lines. Studies have demonstrated that certain derivatives possess significant cytotoxic effects, making them candidates for further pharmacological evaluation .

Case Study 1: Synthesis of Rasagiline Derivatives

A study focused on improving the synthesis methods for rasagiline highlighted the efficiency of using this compound as a starting material. The developed methods allowed for higher yields and reduced production costs while maintaining the desired pharmacological properties of the final product .

Case Study 2: Antiproliferative Activity

Research conducted on various derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The study involved synthesizing a series of compounds based on this indene structure and evaluating their effects on different cancer cell lines. The findings suggested that modifications to the indene core could enhance biological activity .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-Parkinson drugs like rasagiline |

| Chemical Reactions | Participates in electrophilic substitutions and asymmetric reductions |

| Biological Activities | Exhibits antiproliferative effects against cancer cell lines |

Mechanism of Action

The mechanism by which 6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

1,1-Dimethyl-2,3-dihydro-1H-indene (No Methoxy Group)

- Structure : Lacks the 6-methoxy group but retains the 1,1-dimethyl substitution.

- Properties : Simpler structure with reduced polarity compared to methoxy-containing analogs.

- Applications : Primarily serves as a synthetic intermediate or building block for more complex derivatives .

4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives

- Structure : Features three methoxy groups at positions 4, 5, and 6 (e.g., compounds 12d, 12q).

- Activity : Exhibits potent antiproliferative activity (e.g., 78.82–83.61% inhibition at 0.1 mM) due to electron-donating methoxy groups enhancing tubulin-binding affinity. The trimethoxy configuration is critical for maintaining activity .

- Key Finding : Compounds with electron-donating substituents (e.g., hydroxy, indole) on the B ring show superior activity compared to electron-withdrawing groups .

Diaporindenes A–D

- Structure : 2,3-Dihydro-1H-indene isomers fused with a 1,4-benzodioxan moiety.

- Activity: Displays anti-inflammatory effects by inhibiting nitric oxide (NO) production (IC50 = 4.2–9.0 μM). The benzodioxan moiety contributes to enhanced bioactivity compared to simpler dihydroindenes .

Substituent Effects on Bioactivity

- Electron-Donating Groups : Methoxy and hydroxy groups enhance antiproliferative and anti-inflammatory activities by improving binding to biological targets (e.g., tubulin or inflammatory enzymes) .

- Lipophilic Substituents : Dimethyl groups at the 1-position increase lipophilicity, which could enhance membrane permeability but may also affect solubility .

Physical and Chemical Properties

Biological Activity

6-Methoxy-1,1-dimethyl-2,3-dihydro-1H-indene is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 190.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various strains of Mycobacterium tuberculosis. A library of compounds synthesized from this indene exhibited minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 μg/ml against drug-sensitive and multidrug-resistant strains. Notably, compound 1i demonstrated significant efficacy in reducing colony-forming units (CFU) in infected macrophages at a concentration of 1× MIC and was effective in vivo at a dose of 100 mg/kg, achieving a log reduction of CFU in lung tissues .

| Compound | MIC (μg/ml) | In Vivo Efficacy (mg/kg) | CFU Reduction (log10) |

|---|---|---|---|

| 1i | 1.56 | 100 | 1.35 |

| 1j | 6.25 | - | - |

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays. The results indicated that it can significantly scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity was measured using the ABTS assay, where the compound showed a notable ability to reduce the ABTS• cation radical .

Anticancer Potential

In addition to its antimicrobial and antioxidant properties, preliminary studies suggest that this compound may possess anticancer activity. The mechanism appears to involve modulation of cell signaling pathways and induction of apoptosis in cancer cell lines. Specific studies are ongoing to elucidate the detailed molecular mechanisms involved .

Study on Antimycobacterial Activity

A study published in Antibiotics explored the synthesis and biological evaluation of novel derivatives of this compound against Mycobacterium tuberculosis. The findings indicated that several derivatives not only exhibited low cytotoxicity but also maintained high efficacy against both replicating and non-replicating forms of the bacteria .

Mechanistic Insights

Research has also focused on understanding the mechanisms behind the biological activities of this compound. It has been shown to interact with specific enzymes and receptors involved in metabolic processes, suggesting its potential as a therapeutic agent in various diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for functionalizing the 6-methoxy-1,1-dimethyl-2,3-dihydro-1H-indene scaffold?

- Methodological Answer : Key synthetic strategies include:

- Oxidation : Use acidic KMnO₄ or CrO₃ to convert nitrile or methyl groups to carboxylic acids or ketones .

- Reduction : LiAlH₄ in anhydrous ether reduces nitriles to amines, enabling further derivatization .

- Halogenation : Catalytic bromination or chlorination introduces halogens at reactive positions, useful for cross-coupling reactions .

- Multi-Step Synthesis : Start with 3-methoxybenzaldehyde, employ Wittig reactions to extend carbon chains, followed by catalytic hydrogenation and cyclization .

Q. How does the nitrile group at position 1 influence reactivity compared to carboxylic acid or ketone analogs?

- Methodological Answer : The nitrile group enhances versatility in synthetic pathways:

- Nitrile-Specific Reactivity : Undergo hydrolysis to amides/acids, or reduction to amines, unlike ketones or carboxylic acids .

- Electron-Withdrawing Effects : Stabilizes adjacent carbocations, facilitating electrophilic substitutions at the aromatic ring .

- Functionalization : Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis .

Advanced Research Questions

Q. How can contradictions in reaction outcomes be resolved when oxidizing this compound derivatives?

- Methodological Answer :

- Reagent Comparison : KMnO₄ in acidic conditions favors carboxylic acid formation, while CrO₃ may yield ketones or epoxides depending on solvent polarity .

- Analytical Validation : Use LC-MS or ¹H-NMR to track intermediates and confirm product identity. For example, unexpected lactone formation was observed during oxidation of analogous indene derivatives .

- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired pathways .

Q. What strategies enable efficient carbonylation of 2,3-dihydro-1H-indene derivatives?

- Methodological Answer :

- HDDA-Wittig Coupling : Utilize in situ-generated arynes to insert carbonyl groups via tandem hexadehydro-Diels-Alder (HDDA) and Wittig reactions .

- Catalytic Systems : Palladium catalysts with CO gas under controlled pressure (1–5 atm) enable direct carbonylation at the indene backbone .

- Regioselectivity : Steric effects from 1,1-dimethyl groups may direct carbonyl insertion to less hindered positions; confirm via X-ray crystallography .

Q. How can multi-step syntheses of spirocyclic indene derivatives be optimized?

- Methodological Answer :

- Stepwise Functionalization : Start with Wittig reactions to extend side chains, followed by catalytic hydrogenation to saturate double bonds .

- Cyclization Conditions : Use Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to promote intramolecular cyclization. Monitor reaction progress via TLC .

- Purification Challenges : Employ column chromatography with gradient elution (hexane:ethyl acetate) to separate diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.